Methyl thieno[2,3-C]pyridine-7-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl thieno[2,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-8-6(2-4-10-7)3-5-13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOVKWZLJSUSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Methyl thieno[2,3-C]pyridine-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been associated with histone lysine demethylase KDM5A inhibitors, which are crucial in regulating gene expression by modifying histone proteins. Additionally, it interacts with ubiquitin C-terminal hydrolase-L1 (UCH-L1) inhibitors, which are involved in protein degradation and cellular homeostasis. These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of human tumor cells, such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cells. This compound can alter the cell cycle, leading to increased apoptosis levels, which is indicative of its potential as an anti-cancer agent. Furthermore, it does not exhibit toxicity to non-tumor cells at effective concentrations, making it a promising candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as an inhibitor of histone lysine demethylase KDM5A, thereby affecting the epigenetic regulation of gene expression. Additionally, it interacts with ubiquitin C-terminal hydrolase-L1, influencing protein degradation pathways and maintaining cellular homeostasis. These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions, allowing for consistent results in biochemical assays. Long-term effects on cellular function have been observed, with sustained inhibition of tumor cell growth and induction of apoptosis over extended periods. These findings underscore the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal therapeutic dosage. These studies provide valuable insights into the compound’s safety and efficacy in preclinical models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Understanding these interactions is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Biological Activity
Methyl thieno[2,3-C]pyridine-7-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
This compound belongs to a class of thienopyridine derivatives known for their diverse pharmacological properties. The synthesis typically involves reactions that yield various substituted derivatives, which can enhance biological activity through modifications at different positions on the thienopyridine ring.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against several cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) using assays like MTT and sulforhodamine B (SRB) to assess cell viability.
- Results : In one study, derivatives showed significant inhibition of cell growth with IC50 values ranging from 7.8 µM to 11 µM against specific cell lines, indicating a promising therapeutic potential .
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 10 | Induces apoptosis |
| 2 | HCT-116 | 8 | Cell cycle arrest |
| 3 | HepG-2 | 9 | Inhibition of glycolysis |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : Treatment with the compound has been shown to increase apoptosis rates in cancer cells. For example, in MDA-MB-231 cells, a significant rise in early and late apoptotic cells was observed after treatment with the compound .
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G0/G1 phase, effectively reducing the proliferation rate of cancer cells without inducing apoptosis .
- Metabolic Impact : Metabolomic profiling indicates that treatment alters key metabolic pathways such as glycolysis and gluconeogenesis, which are crucial for cancer cell survival and proliferation .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : A study on breast cancer stem cells demonstrated that treatment with the compound reduced the viability of MDA-MB-231 cells significantly after 72 hours at high concentrations (25 µM) .
- Case Study 2 : In an in vivo model using chick chorioallantoic membrane (CAM), compounds similar to this compound were shown to reduce tumor size significantly, supporting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thienopyridine scaffold can lead to enhanced biological activity. For example:
- Substituents at specific positions on the aromatic ring can improve binding affinity to target proteins involved in cancer progression.
- The presence of electron-withdrawing or electron-donating groups has been correlated with increased potency against certain cancer types.
Table 2: Structure-Activity Relationships
| Substituent | Position | Activity Change |
|---|---|---|
| -OCH3 | 4 | Increased potency |
| -Cl | 5 | Moderate potency |
| -F | 6 | Decreased potency |
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of methyl thieno[2,3-C]pyridine exhibit significant antitumor properties. For instance, a study published in Molecules highlighted the synthesis of various derivatives and their evaluation against human tumor cell lines. The results indicated that some compounds showed selective cytotoxicity towards specific cancer cell lines without affecting non-tumor cells, suggesting a potential for targeted cancer therapies .
Case Study: Evaluation of Antitumor Activity
- Compound Tested: Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate
- Cell Lines: AGS (gastric cancer), CaCo-2 (colon cancer)
- Findings:
Antithrombotic Properties
The compound has also been investigated for its potential antithrombotic effects. Research indicates that thieno-pyridine derivatives can inhibit spontaneous platelet aggregation, which is crucial in preventing thrombus formation . This property makes them candidates for developing new antithrombotic agents.
Case Study: Antithrombotic Effects
- Mechanism: Inhibition of platelet aggregation.
- Application: Potential use in treating conditions related to thrombosis.
- Results: Demonstrated efficacy in preclinical models, suggesting further investigation is warranted for clinical applications .
Synthesis of Novel Derivatives
The synthesis of methyl thieno[2,3-C]pyridine derivatives has been achieved through various methods, including Pd-catalyzed cross-coupling reactions. These synthetic routes allow for the modification of the thieno-pyridine framework to enhance biological activity or tailor properties for specific applications .
Table: Synthetic Methods and Yields
| Method | Compound | Yield (%) |
|---|---|---|
| Pd-catalyzed C–N coupling | Methyl 7-bromothieno... | 50 |
| Reaction with heteroaryl halides | Methyl 7-[(hetero)arylamino]thieno... | 82 |
| Heating with CuBr | Methyl 7-bromothieno... | 55 |
Biochemical Research
Methyl thieno[2,3-C]pyridine-7-carboxylate is utilized as a biochemical tool in proteomics research. Its ability to interact with various proteins makes it valuable for studying protein functions and interactions in cellular processes .
Applications in Proteomics
- Role: Investigating protein-ligand interactions.
- Importance: Understanding biochemical pathways and potential drug targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Reactivity
Ethyl 2-Amino-6-Methyl-4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-Carboxylate (Compound 1)
- Structure: Features a saturated tetrahydrothienopyridine ring, an ethyl ester at position 3, and an amino group at position 2.
- Reactivity: The amino group facilitates reactions with phenylisothiocyanate to form thiourea derivatives, which cyclize into pyridothienopyrimidines under varying conditions .
Ethyl 5-[(1-Adamantyl)methyl]-3-Oxo-2-Phenylpyrazolo[4,3-c]pyridine-7-Carboxylate (Compound 6j)
- Structure : Incorporates a bulky adamantylmethyl group and a phenyl-substituted pyrazole ring fused to the pyridine.
- Properties : Melting point (295–296°C ) and lipophilicity are significantly influenced by the adamantyl group, which may hinder solubility in polar solvents .
- Application : Such sterically hindered derivatives are often explored for enhanced bioactivity in drug design.
Ethyl 7-Cyclopropyl-3-Nitro-4-Oxothieno[2,3-b]pyridine-5-Carboxylate (Compound 3a–e)
- Structure : Contains a nitro group (strong electron-withdrawing) and cyclopropyl substituent.
Fused-Ring Systems and Complexity
Ethyl 2-Anilino-9-Methyltriazolo[2'',3''-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-8-Carboxylate (10a,b)
- Structure: A triazolo-pyridothienopyrimidine with an anilino group and aryl substituents.
Pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8-Amine (Patent Compound)
Data Table: Key Structural Analogues
Preparation Methods
Synthesis of Pyridine Intermediates
Starting materials are often α-methylene ketones which undergo Knoevenagel condensation with malononitrile to form alkylidene malononitriles (compound 2 series). These intermediates are then transformed into 2-chloro-3-cyanopyridines (compound 4 series) via the Vilsmeier-Haack reaction using phosphorus oxychloride and DMF at 70–80 °C.
| Ketone (1) | Alkylidene Malononitrile (2) | Yield (%) |
|---|---|---|
| 1a | 2a | 83 |
| 1b | 2b | 90 |
| 1c | 2c | 74 |
| 1d | 2d | 45 |
| 1e | 2e | 51 |
Table 1: Yields of alkylidene malononitriles from α-methylene ketones.
The yields of 2-chloro-3-cyanopyridines can be improved by adding natural phosphate or modified phosphate catalysts during the Vilsmeier-Haack reaction.
| Alkylidene Malononitrile | Yield without Catalyst (%) | Yield with KF/NP Catalyst (%) |
|---|---|---|
| 2a | 10 | 54 |
| 2b | 15 | 56 |
| 2c | 8 | 30 |
| 2d | 15 | 62 |
| 2e | 10 | - |
Table 2: Yields of 2-chloro-3-cyanopyridines with and without catalyst.
Construction of the Thieno[2,3-C]pyridine Core
The chlorocyanopyridines are then reacted with sulfur nucleophiles such as methyl thioglycolate or sodium sulfide in the presence of methyl bromoacetate and sodium methanolate in DMF to form the thieno ring fused to the pyridine nucleus. Two approaches are used:
- Route A: Substitution with methyl thioglycolate followed by cyclization.
- Route B: One-pot reaction with sodium sulfide and methyl bromoacetate under basic conditions.
| Compound | Method | Reagents and Conditions | Yield (%) |
|---|---|---|---|
| 5 | A | HSCH2CO2CH3, DMF, K2CO3, r.t., 24 h; MeONa, MeOH, r.t., 1 h | Moderate to Good |
| 5 | B | Na2S·9H2O, BrCH2CO2CH3, MeONa, MeOH, 50 °C, 3 h | Moderate to Good |
Table 3: Synthesis of methyl 3-aminothieno[2,3-b]pyridine-2-carboxylates.
Functionalization to this compound
The amino group on the thieno[2,3-C]pyridine intermediate can be diazotized and converted into azido derivatives, which can further undergo cycloaddition reactions to yield various functionalized derivatives. However, for this compound, the key step is the esterification at the 7-position, which is typically introduced during the cyclization step with methyl bromoacetate or similar esters.
Research Findings and Analysis
- The choice of catalyst in the Vilsmeier-Haack reaction significantly affects the yield of chlorocyanopyridines, which are crucial intermediates.
- The Thorpe-Ziegler intramolecular cyclization mechanism is often leveraged for ring closure, with substituent effects influencing cyclization efficiency.
- One-pot methods (Route B) offer operational simplicity and good yields, making them attractive for scale-up.
- The presence of electron-withdrawing groups such as cyano and ester functionalities facilitates cyclization and stabilizes intermediates.
- Spectroscopic characterization (IR, ^1H NMR) confirms the formation of key functional groups, such as CN stretching around 2220 cm^-1 and ester carbonyl around 1720 cm^-1.
Summary Table of Preparation Methods
| Step | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Knoevenagel condensation | α-Methylene ketone + malononitrile, reflux 24h | 45–90% | Forms alkylidene malononitriles |
| Vilsmeier-Haack reaction | POCl3 + DMF, 70–80 °C, catalyst (KF/NP) | 10–62% | Forms 2-chloro-3-cyanopyridines |
| Thiophene ring formation | HSCH2CO2CH3 or Na2S + BrCH2CO2CH3, base, DMF | Moderate | Route A or B for thieno[2,3-C]pyridine |
| Esterification/cyclization | Methyl bromoacetate, sodium methanolate | Moderate | Introduces methyl carboxylate at 7-position |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl thieno[2,3-c]pyridine-7-carboxylate?
- Methodology : Use cyclocondensation reactions with substituted pyridines and thiophene precursors under reflux conditions. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield and reduces side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Confirm purity using -NMR and HRMS .
- Key Data : Typical yields range from 45–70%, with HRMS confirming molecular ion peaks (e.g., [M+H] at m/z 193.01) .
Q. How are structural and purity analyses conducted for this compound?
- Methodology : Employ - and -NMR to verify substituent positions and aromaticity. 2D NMR (COSY, HMBC) resolves complex coupling patterns. X-ray crystallography (e.g., monoclinic crystal system, P2/c space group) provides definitive stereochemistry. HRMS ensures molecular formula accuracy .
Q. What biological activities have been reported for methyl thieno[2,3-c]pyridine derivatives?
- Findings : Derivatives exhibit cytotoxicity against cancer cell lines (e.g., IC = 2.5–15 µM in MCF-7 and HepG2). Activity is assessed via MTT assays, with multidrug-resistant (MDR) cell models (e.g., ABCB1-overexpressing lines) used to evaluate resistance profiles .
Advanced Research Questions
Q. How do structural modifications impact the structure-activity relationship (SAR) of this compound?
- Methodology : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 3-position to enhance cytotoxicity. Morpholino or piperazinyl substituents at the 7-position improve solubility and target binding (e.g., kinase inhibition). Compare IC shifts across modified analogs .
- Data : Morpholino derivatives show 3–5× higher potency than parent compounds in leukemia models .
Q. What advanced techniques resolve structural ambiguities in thieno-pyridine derivatives?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking). Hirshfeld surface analysis quantifies packing efficiency. DFT calculations (B3LYP/6-311+G(d,p)) validate experimental bond angles .
Q. How can contradictory cytotoxicity data across studies be reconciled?
- Approach : Standardize assay conditions (e.g., cell passage number, serum concentration). Validate ABCB1 inhibition using calcein-AM efflux assays in MDR models. Cross-test compounds in parallel panels (e.g., NCI-60) to identify lineage-specific effects .
Q. What strategies stabilize this compound during multi-step synthesis?
- Optimization : Protect reactive carboxylate groups with tert-butyl or benzyl esters. Use inert atmospheres (N/Ar) to prevent oxidation. Monitor intermediates via TLC and LC-MS to isolate unstable species .
Q. Which analytical methods quantify degradation products in long-term stability studies?
- Protocol : Accelerated stability testing (40°C/75% RH, 6 months) with HPLC-PDA (C18 column, acetonitrile/water gradient). Identify hydrolyzed products (e.g., free carboxylic acid) via LC-MS/MS. Store bulk material under desiccation (-20°C) .
Key Notes
- Prioritize peer-reviewed studies for biological validation.
- Cross-reference spectral data with computational models (e.g., NMR prediction software).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
